molecular formula C10H10N4O3S2 B8701744 N-(4-(N-1,3,4-thiadiazol-2-ylsulfamoyl)phenyl)acetamide CAS No. 6880-66-6

N-(4-(N-1,3,4-thiadiazol-2-ylsulfamoyl)phenyl)acetamide

Cat. No.: B8701744
CAS No.: 6880-66-6
M. Wt: 298.3 g/mol
InChI Key: TZYCCDLCJHIAHL-UHFFFAOYSA-N
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Description

N-(4-(N-1,3,4-thiadiazol-2-ylsulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C10H10N4O3S2 and its molecular weight is 298.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

6880-66-6

Molecular Formula

C10H10N4O3S2

Molecular Weight

298.3 g/mol

IUPAC Name

N-[4-(1,3,4-thiadiazol-2-ylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C10H10N4O3S2/c1-7(15)12-8-2-4-9(5-3-8)19(16,17)14-10-13-11-6-18-10/h2-6H,1H3,(H,12,15)(H,13,14)

InChI Key

TZYCCDLCJHIAHL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Amino-1,3,4-thiadiazole (500 mg, 4.95 mmol) was suspended in pyridine (1.26 mL). p-Acetamidobenzenesulfonyl chloride (1.2 g, 5.15 mmol) was added and the mixture was heated to 95° C. for 1 h. The mixture was dissolved in 10% aqueous HCl and extracted with ethyl acetate. The organic extracts were washed with water and dried over anhydrous Na2SO4. Evaporation of the solvent yielded the crude product (1.4 g, 4.7 mmol, 95%). Recrystallization from CH2Cl2/MeOH gave pure product, mp 216-217° C. (lit1 mp 214-215° C.); 1H NMR (250 MHz, CDCl3) δ 2.07 (3, s), 7.73 (4, s), 8.74 (1, s), 10.35 (1, s), 14.35 (1, br s); 13C NMR (62.5 MHz, DMSO) δ 24.2, 118.7, 127.0, 135.6, 143.0, 144.9, 167.2, 169.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
1.26 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
95%

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